N-(1H-Indazol-6-YL)formamide
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Overview
Description
Formamide, N-indazol-6-yl- is a compound that features an indazole moiety, which is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives are known for their diverse biological activities and are found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indazole derivatives, including Formamide, N-indazol-6-yl-, typically involves the formation of the indazole ring through various methods. One common approach is the cyclization of hydrazones with aldehydes or ketones. Transition metal-catalyzed reactions, such as those involving copper or silver, are also employed to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production of indazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Formamide, N-indazol-6-yl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the indazole ring .
Scientific Research Applications
Formamide, N-indazol-6-yl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Formamide, N-indazol-6-yl- involves its interaction with specific molecular targets and pathways. For example, indazole derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K), leading to anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole: Another nitrogen-containing heterocycle with similar biological activities.
Benzimidazole: Known for its antimicrobial and antiparasitic properties.
Pyrazole: Exhibits a range of pharmacological activities, including anti-inflammatory and analgesic effects.
Uniqueness
Formamide, N-indazol-6-yl- is unique due to its specific structural features and the diverse range of biological activities it exhibits. Its ability to interact with multiple molecular targets makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C8H7N3O |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
N-(1H-indazol-6-yl)formamide |
InChI |
InChI=1S/C8H7N3O/c12-5-9-7-2-1-6-4-10-11-8(6)3-7/h1-5H,(H,9,12)(H,10,11) |
InChI Key |
GZLFEEBQSFMGLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC=O)NN=C2 |
Origin of Product |
United States |
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